molecular formula C20H21N3O B11462675 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Cat. No.: B11462675
M. Wt: 319.4 g/mol
InChI Key: IIMZDCMMKHLRPK-UHFFFAOYSA-N
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Description

2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydronaphthalene moiety, an indolizine ring, and a carbonitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the indolizine ring and the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile
  • 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-3-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Uniqueness: The uniqueness of 2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

InChI

InChI=1S/C20H21N3O/c21-12-16-17-7-3-4-10-23(17)19(18(16)22)20(24)15-9-8-13-5-1-2-6-14(13)11-15/h8-9,11H,1-7,10,22H2

InChI Key

IIMZDCMMKHLRPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3CCCC4)C#N)N

Origin of Product

United States

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